molecular formula C12H20O3 B13157168 Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13157168
M. Wt: 212.28 g/mol
InChI Key: XXGJCPZAQQQKHU-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[24]heptane-2-carboxylate is an organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a spirocyclic intermediate. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-2-(propan-2-ylidene)cyclohexanone: Shares a similar spirocyclic structure but differs in functional groups.

    Methyl-1H-1,2,4-triazole-3-carboxylate: Another compound with a similar ester functional group but a different core structure.

Uniqueness

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 5-methyl-2-propan-2-yl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8(2)12(10(13)14-4)11(15-12)6-5-9(3)7-11/h8-9H,5-7H2,1-4H3

InChI Key

XXGJCPZAQQQKHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)C(O2)(C(C)C)C(=O)OC

Origin of Product

United States

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